molecular formula C9H5BrN2O2 B1438643 6-Bromo-1,8-naphthyridine-3-carboxylic acid CAS No. 1105191-97-6

6-Bromo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1438643
CAS No.: 1105191-97-6
M. Wt: 253.05 g/mol
InChI Key: LZDVTLHSUAKOFU-UHFFFAOYSA-N
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Description

6-Bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Scientific Research Applications

6-Bromo-1,8-naphthyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photochemical properties.

    Chemical Biology: It acts as a ligand in the design of molecular sensors and self-assembly systems for biological studies.

Biochemical Analysis

Biochemical Properties

6-Bromo-1,8-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and reductases, by binding to their active sites and modulating their activity. For instance, it has been observed to inhibit the activity of enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis, by forming a stable complex with the enzyme’s active site . Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. At the molecular level, this compound exerts its effects through several mechanisms, including enzyme inhibition, protein-protein interactions, and changes in gene expression. For instance, this compound can inhibit the activity of enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to a decrease in the enzymatic activity and subsequent downstream effects on cellular processes. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models, where it can modulate cellular processes over several days.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . Additionally, it can influence metabolic flux by inhibiting key enzymes in metabolic pathways, such as fatty acid biosynthesis and glycolysis. These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, where it is metabolized and excreted.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and influence gene expression. In the cytoplasm, it can modulate signaling pathways and enzyme activity. In the mitochondria, it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,8-naphthyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 1,8-naphthyridine-3-carboxylic acid. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the naphthyridine ring.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-1,8-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    6-Fluoro-1,8-naphthyridine-3-carboxylic acid: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological interactions.

Uniqueness

6-Bromo-1,8-naphthyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s efficacy in medicinal applications.

Properties

IUPAC Name

6-bromo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-2-5-1-6(9(13)14)3-11-8(5)12-4-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVTLHSUAKOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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